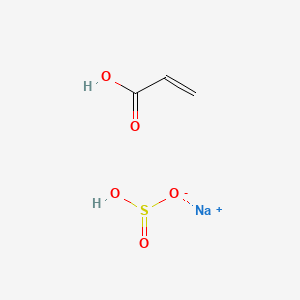
sodium;hydrogen sulfite;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;hydrogen sulfite;prop-2-enoic acid is a chemical compound with the systematic name 2-Propenoic acid, telomer with sodium hydrogen sulfite, sodium salt. It is commonly used in various industrial and commercial applications due to its unique chemical properties. The compound is known for its ability to act as a polymer and is often utilized in the production of detergents, cleaning agents, and other household products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;hydrogen sulfite;prop-2-enoic acid typically involves the telomerization of 2-Propenoic acid with sodium sulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired telomer. The process involves the use of initiators and specific reaction temperatures to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The industrial process also involves purification steps to remove any impurities and achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
sodium;hydrogen sulfite;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
sodium;hydrogen sulfite;prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a polymerization agent in the synthesis of various polymers.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of detergents, cleaning agents, and other household products.
Wirkmechanismus
The mechanism of action of sodium;hydrogen sulfite;prop-2-enoic acid involves its ability to form polymers. The compound interacts with various molecular targets, leading to the formation of long polymer chains. These polymers can then be used in various applications, such as in detergents and cleaning agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-methyl-, telomer with sodium sulfite (11), sodium salt: Similar in structure but with a methyl group substitution.
Acrylic acid sodium hydrogen sulfite telomer sodium salt: Another similar compound with slight variations in the molecular structure.
Uniqueness
sodium;hydrogen sulfite;prop-2-enoic acid is unique due to its specific telomerization process and the resulting polymer properties. Its ability to form stable polymers makes it highly valuable in various industrial applications .
Eigenschaften
CAS-Nummer |
66019-18-9 |
|---|---|
Molekularformel |
C3H5NaO5S |
Molekulargewicht |
176.13 g/mol |
IUPAC-Name |
sodium;hydrogen sulfite;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.Na.H2O3S/c1-2-3(4)5;;1-4(2)3/h2H,1H2,(H,4,5);;(H2,1,2,3)/q;+1;/p-1 |
InChI-Schlüssel |
PXICJHCWSGDEQB-UHFFFAOYSA-M |
SMILES |
C=CC(=O)O.OS(=O)[O-].[Na+] |
Kanonische SMILES |
C=CC(=O)O.OS(=O)[O-].[Na+] |
Key on ui other cas no. |
68479-09-4 66019-18-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















